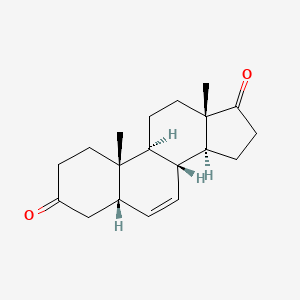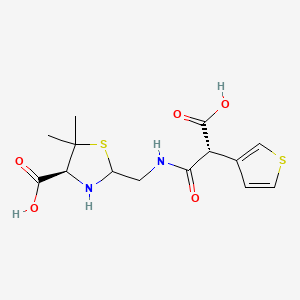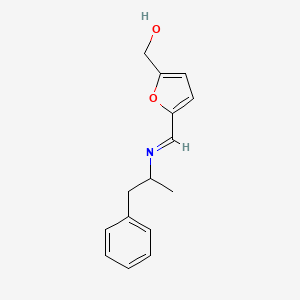![molecular formula C30H24O14 B13418402 (1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prodelphinidin A1 is a type of proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, and certain beverages like tea and wine. Prodelphinidin A1 is particularly notable for its potential health benefits, including anti-inflammatory and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prodelphinidin A1 typically involves the polymerization of flavan-3-ols such as gallocatechin and epigallocatechin. The process can be catalyzed by enzymes or chemical reagents. One common method involves the oxidative coupling of these monomers under controlled conditions to form the desired polymer .
Industrial Production Methods: Industrial production of prodelphinidin A1 often involves extraction from natural sources such as grape seeds, berries, and other plant materials. The extraction process usually includes solvent extraction followed by purification steps like chromatography to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Prodelphinidin A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of prodelphinidin A1, which can have enhanced biological activities or improved stability .
Applications De Recherche Scientifique
Prodelphinidin A1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polymerization and antioxidant mechanisms.
Biology: Investigated for its role in cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating diseases like cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the food and cosmetic industries for its antioxidant properties
Mécanisme D'action
The mechanism of action of prodelphinidin A1 involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory and apoptotic pathways. This interaction helps in modulating cellular responses and protecting against oxidative damage .
Comparaison Avec Des Composés Similaires
- Procyanidin B1
- Procyanidin B2
- Procyanidin C1
- Epicatechin
- Catechin
Comparison: Prodelphinidin A1 is unique due to its higher degree of polymerization and specific structural features that enhance its antioxidant properties. Compared to other proanthocyanidins, it has shown superior efficacy in certain biological assays, making it a promising candidate for various applications .
Propriétés
Formule moléculaire |
C30H24O14 |
|---|---|
Poids moléculaire |
608.5 g/mol |
Nom IUPAC |
(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2/t19-,24+,27+,29+,30-/m0/s1 |
Clé InChI |
SJDDGZBVGOKCKT-AUAPZSSCSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((4-Methoxybenzyl)oxy)methyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13418332.png)

![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![4-Bromobenzo[b]thiophen-3(2H)-one](/img/structure/B13418347.png)
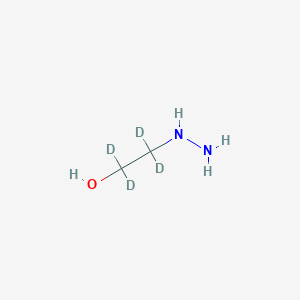
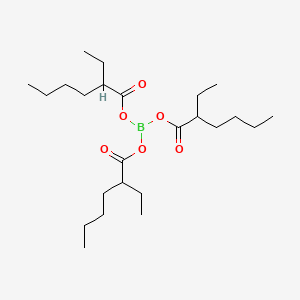

![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)


